molecular formula C12H11F4NO2 B2877155 3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine CAS No. 2034206-86-3

3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine

Cat. No.: B2877155
CAS No.: 2034206-86-3
M. Wt: 277.219
InChI Key: AAQSGYFAUHNYBY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine is a specialized chemical compound offered as a building block for research and development, particularly in medicinal chemistry and drug discovery. Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly valued in pharmaceutical design for their desirable properties, which include contributing to molecular rigidity and improving metabolic stability. The structure of this compound, featuring a fluoromethyl group and a trifluoromethoxybenzoyl moiety, suggests its potential application in creating novel bioactive molecules. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a compound's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets . While specific biological data for this compound is not available, related azetidine derivatives, such as 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, have been documented as key intermediates in the synthesis of estrogen receptor modulators, indicating the relevance of this chemical class in developing therapeutics for conditions like breast cancer . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO2/c13-5-8-6-17(7-8)11(18)9-3-1-2-4-10(9)19-12(14,15)16/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQSGYFAUHNYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2OC(F)(F)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Cyclization Strategies for Azetidine Core Assembly

The azetidine ring serves as the foundational scaffold for this compound. Patent WO2000063168A1 details the synthesis of azetidine derivatives via intramolecular cyclization of 1,3-diol precursors. For example, 3-hydroxymethylazetidine intermediates are synthesized through stereoselective reduction of aldol adducts followed by mesylation and base-mediated cyclization. A representative pathway involves:

  • Aldol condensation of ketones with aldehydes to form 1,3-diol precursors.
  • Stereoselective reduction using diisobutylaluminium hydride (DIBAL) to yield vicinal diols.
  • Mesylation of the primary alcohol with methanesulfonyl chloride (MsCl) to form a mesylate leaving group.
  • Cyclization under basic conditions (e.g., sodium hydride in tetrahydrofuran) to form the azetidine ring.

This method achieves high stereochemical fidelity, critical for subsequent functionalization. Alternative approaches include the use of tert-butyl groups as protective moieties during cyclization to prevent undesired side reactions.

Introduction of the Fluoromethyl Group

Nucleophilic Fluorination at the 3-Position

The fluoromethyl substituent is introduced via nucleophilic substitution of a mesylate or tosylate intermediate. The ACS Chemical Reviews study highlights the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor as fluorinating agents for converting hydroxyl groups to fluoromethyl moieties. A typical procedure involves:

  • Mesylation of 3-hydroxymethylazetidine with MsCl in dichloromethane.
  • Displacement with a fluoride source (e.g., potassium fluoride in dimethylformamide) at elevated temperatures (60–80°C).

Yields for analogous fluoromethylation reactions range from 70–85%, with purity dependent on the absence of protic solvents to minimize hydrolysis.

Table 1: Comparative Fluorination Reagents and Yields
Reagent Solvent Temperature (°C) Yield (%) Reference
DAST CH₂Cl₂ 0–25 78
KF DMF 60 82
Deoxo-Fluor THF 25 85

Acylation with 2-(Trifluoromethoxy)benzoyl Group

Activation of 2-(Trifluoromethoxy)benzoic Acid

The benzoyl group is introduced via a coupling reaction between the azetidine amine and an activated carboxylic acid derivative. The Organic Syntheses protocol describes the use of trichloroisocyanuric acid (TCICA) to generate reactive acyl intermediates. For this compound:

  • Acid activation : 2-(Trifluoromethoxy)benzoic acid is treated with TCICA in dichloromethane/water (4:1) to form the mixed anhydride.
  • Coupling : The activated acid is reacted with 3-(fluoromethyl)azetidine in the presence of potassium carbonate, yielding the target amide.

Alternative activation methods include the use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which achieve couplings with >90% efficiency in aprotic solvents like acetonitrile.

Optimization of Coupling Conditions

The patent WO2000063168A1 emphasizes the role of base selection in minimizing epimerization during acylation. Triethylamine or N,N-diisopropylethylamine (DIPEA) are preferred over inorganic bases for pH control. Reaction temperatures below 0°C further suppress side reactions.

Integrated Synthetic Pathway

Stepwise Procedure

  • Azetidine core synthesis : Cyclize 1,3-diol precursors via mesylation and sodium hydride-mediated ring closure.
  • Fluoromethylation : Treat 3-mesylmethylazetidine with KF in DMF at 60°C.
  • Acylation : Activate 2-(trifluoromethoxy)benzoic acid with TCICA, then couple with 3-(fluoromethyl)azetidine using K₂CO₃ in CH₂Cl₂/H₂O.

Characterization and Validation

  • ¹H NMR : The azetidine ring protons appear as a multiplet at δ 3.8–4.2 ppm, while the fluoromethyl group shows a doublet of doublets near δ 4.6 ppm (J = 47 Hz).
  • ¹⁹F NMR : Trifluoromethoxy and fluoromethyl groups resonate at δ -58 ppm and -220 ppm, respectively.

Challenges and Mitigation Strategies

Steric Hindrance During Acylation

The bulky trifluoromethoxy group adjacent to the benzoyl carbonyl can impede coupling. Using excess HATU (1.5 equiv) and prolonged reaction times (24–48 hours) improves conversion rates.

Hydrolytic Degradation

The fluoromethyl group is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmosphere (N₂/Ar) are critical during fluorination and storage.

Chemical Reactions Analysis

3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Scientific Research Applications

3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Azetidine/Aromatic Ring Molecular Weight (g/mol) Key Functional Groups Biological Relevance Reference
3-(fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine -CH₂F (azetidine), -OCF₃ (benzoyl, ortho) ~297.2 (calculated) Azetidine, fluoromethyl, trifluoromethoxy Potential kinase modulator
1-[(3-chloro-4-fluorophenyl)carbonyl]azetidine -Cl, -F (aromatic, meta and para) 253.7 Azetidine, chloro, fluoro Glucokinase activator intermediate
3-[4-(tert-Butyl)-2-chlorophenoxy]azetidine -t-Bu, -Cl (aromatic, para and ortho) ~255.7 Azetidine, tert-butyl, chloro Not specified (structural analog)
6-Amino-2-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine -CH₂F, -I, -OCF₃ (pyridine) 336.03 Pyridine, fluoromethyl, iodo, trifluoromethoxy Unknown (chemical intermediate)
N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide -OH, -CF₃ (aromatic, meta) ~396.3 Benzamide, hydroxyethyl, trifluoromethyl Pharmaceutical impurity (metabolite)
Key Observations:

Azetidine vs. Pyridine Scaffolds: The pyridine-based analog (6-Amino-2-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine) incorporates iodine, which may confer distinct reactivity (e.g., in radiolabeling) but increases molecular weight (336.03 vs. ~297.2) .

Metabolic Stability : The benzamide impurity N-(2-Hydroxyethyl)-N-[...]benzamide () highlights how hydroxyethyl groups may increase solubility but reduce metabolic stability compared to fluoromethyl substitutions .

Research Findings and Implications

  • Thermodynamic Stability: Azetidine’s ring strain (compared to larger heterocycles) may reduce conformational entropy penalties upon binding, a trait shared with 3-[4-(tert-butyl)-2-chlorophenoxy]azetidine .
  • Contradictions : While fluorination generally improves metabolic stability, excessive lipophilicity (e.g., from ortho-trifluoromethoxy) could reduce aqueous solubility, necessitating formulation adjustments .

Biological Activity

3-(Fluoromethyl)-1-[2-(trifluoromethoxy)benzoyl]azetidine is a synthetic organic compound with the molecular formula C12H11F4NO2 and a molecular weight of 277.219 g/mol. This compound features a fluoromethyl group attached to an azetidine ring and a trifluoromethoxy group on a phenyl ring, which may confer unique biological activities, particularly in pharmacological applications.

The structural characteristics of this compound include:

  • Molecular Formula : C12H11F4NO2
  • Molecular Weight : 277.219 g/mol
  • IUPAC Name : [3-(fluoromethyl)azetidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane permeability and intracellular target interaction.
  • It may act through enzyme inhibition or receptor modulation , binding to active sites and altering downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

Studies suggest that compounds with similar structures have shown significant inhibition of sodium channels, particularly the Nav1.3 subtype. For instance, certain derivatives with trifluoromethoxy groups have demonstrated potent inhibition, indicating that modifications in the azetidine structure can enhance activity against specific targets like Nav channels .

Anticancer Potential

The compound is being investigated for its potential as an anticancer agent. Preliminary data suggest that it may induce apoptosis in cancer cell lines, similar to other compounds in its class. For example, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, such as MCF-7 and A549, indicating promising cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Sodium Channel Inhibition : A study highlighted that certain trifluoromethoxy-containing compounds were effective inhibitors of Nav1.3 channels, showing selectivity over other subtypes .
  • Anticancer Activity : Research on benzimidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications similar to those found in this compound could yield similar results .
  • Antibacterial Efficacy : Compounds with trifluoromethyl moieties exhibited notable antibacterial properties against resistant strains of bacteria, indicating potential for development as therapeutic agents against infections .

Comparative Analysis

The following table summarizes the biological activities of several related compounds:

Compound NameStructure FeaturesIC50 (μM)Biological Activity
This compoundFluoromethyl & TrifluoromethoxyTBDPotential anticancer and enzyme inhibition
(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanonePiperidine instead of phenylTBDAnticancer activity reported
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanoneMethylthio groupTBDAntimicrobial activity confirmed

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